4,4'-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4-[4-(HEXYLOXY)PHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes multiple phenyl and pyrazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(HEXYLOXY)PHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazol structure, followed by the introduction of phenyl groups and the hexyl group. Key steps include:
Formation of the pyrazol ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of phenyl groups: This step often involves Friedel-Crafts alkylation reactions.
Introduction of the hexyl group: This can be done via etherification reactions using hexanol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(HEXYLOXY)PHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(HEXYLOXY)PHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[4-(HEXYLOXY)PHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets. These may include enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The compound may inhibit or activate these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-(HEXYLOXY)PHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL: Similar in structure but may have different substituents or functional groups.
4-[4-(HEXYLOXY)PHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL: Another related compound with variations in the pyrazol or phenyl groups.
Uniqueness
The uniqueness of 4-[4-(HEXYLOXY)PHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C33H36N4O3 |
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Molecular Weight |
536.7 g/mol |
IUPAC Name |
4-[(4-hexoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C33H36N4O3/c1-4-5-6-13-22-40-28-20-18-25(19-21-28)31(29-23(2)34-36(32(29)38)26-14-9-7-10-15-26)30-24(3)35-37(33(30)39)27-16-11-8-12-17-27/h7-12,14-21,31,34-35H,4-6,13,22H2,1-3H3 |
InChI Key |
ICGYFSHOXCPAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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